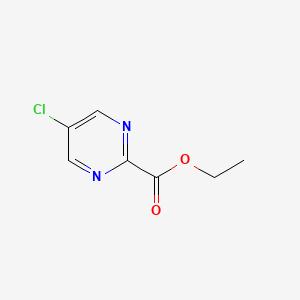

Ethyl 5-chloropyrimidine-2-carboxylate

Vue d'ensemble

Description

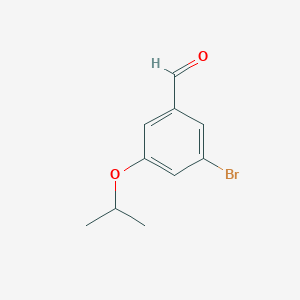

Ethyl 5-chloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 5-chloropyrimidine-2-carboxylate is1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 5-chloropyrimidine-2-carboxylate is a white or off-white colored powder that is odorless. It is sparingly soluble in water and highly soluble in organic solvents such as ethanol, acetone, and chloroform. The melting point of the compound is 150-153°C. It is a stable compound with a half-life of more than two years.Applications De Recherche Scientifique

Tautomerism and Molecular Interactions

The research on tautomerism of nucleic acid bases, including the role of molecular interactions on tautomeric equilibria, provides insights into how changes in the environment affect the stability of tautomers of purines and pyrimidines. Ethyl 5-chloropyrimidine-2-carboxylate, related to pyrimidine bases, has implications in understanding the interaction energies and the influence on the relative stability of tautomeric forms. This understanding is crucial for studies on biologically significant nucleic acid bases and their analogs, contributing to the field of molecular biology and genetics (Person et al., 1989).

Fluorinated Pyrimidines and Cancer Treatment

Fluorinated pyrimidines, notably 5-fluorouracil, are critical in cancer treatment, affecting over 2 million patients annually. Research on the synthesis methods, including the role of ethyl 5-chloropyrimidine-2-carboxylate and its derivatives, has advanced the precise use of these compounds in personalized medicine. Insights into how these compounds perturb nucleic acid structure and function have emerged from computational and experimental studies, contributing to cancer therapy strategies (Gmeiner, 2020).

Pyranopyrimidine Scaffolds in Drug Development

The pyranopyrimidine core, including derivatives of ethyl 5-chloropyrimidine-2-carboxylate, plays a key role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focusing on hybrid catalysts for the synthesis of pyranopyrimidine derivatives highlights the potential of these compounds in developing lead molecules for various therapeutic applications, indicating the material's significance in drug discovery and development (Parmar et al., 2023).

Anti-cancer Pyrimidines in Patent Literature

A comprehensive review of the patent literature reveals the anticancer potential of pyrimidines, including those based on ethyl 5-chloropyrimidine-2-carboxylate. The review showcases the diverse mechanisms through which these compounds exert their effects, underscoring their potential to interact with various biological targets. This demonstrates the compound's importance in ongoing cancer research and its potential future role as a drug candidate (Kaur et al., 2014).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 5-chloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJHMDAGGXAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloropyrimidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.